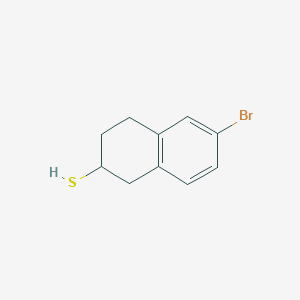
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol is an organic compound with the molecular formula C10H11BrS It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 6th position and a thiol group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a thiol group. One common method includes:
Bromination: 1,2,3,4-Tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.
Thiol Introduction: The brominated intermediate is then reacted with thiourea followed by hydrolysis to introduce the thiol group at the 2nd position.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include amines or ethers depending on the nucleophile used.
Oxidation: Products include disulfides or sulfonic acids.
Reduction: Products include dehalogenated compounds or sulfides.
Aplicaciones Científicas De Investigación
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol involves its interaction with various molecular targets. The bromine atom and thiol group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2-thiol:
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-amine: Contains an amine group instead of a thiol, leading to different chemical properties and applications.
Uniqueness
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C10H11BrS |
|---|---|
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-thiol |
InChI |
InChI=1S/C10H11BrS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 |
Clave InChI |
IPZINQLNPZSKQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1S)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
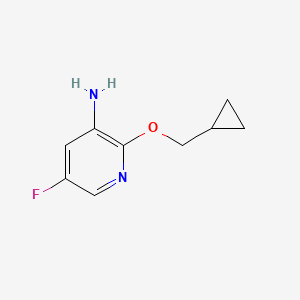
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
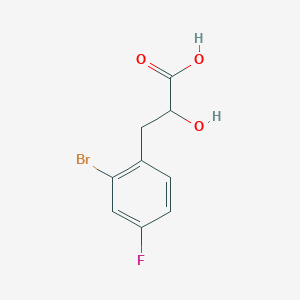
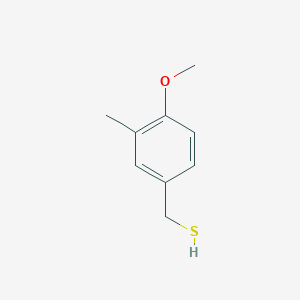
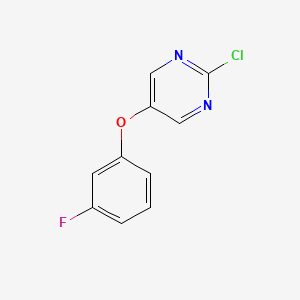


![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)


